molecular formula C8H11ClFNO B1388674 4-Ethoxy-3-fluoroaniline hydrochloride CAS No. 451-87-6

4-Ethoxy-3-fluoroaniline hydrochloride

Cat. No. B1388674
CAS RN: 451-87-6
M. Wt: 191.63 g/mol
InChI Key: HOIZUHSWTLZVHL-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoroaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFNO . It is used in biochemical research . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-3-fluoroaniline is 1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Ethoxy-3-fluoroaniline hydrochloride is a liquid at room temperature . The molecular weight of the compound is 191.63 g/mol .

Safety And Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and that it can cause skin irritation, serious eye damage, and respiratory irritation .

Future Directions

The compound is used in biochemical research, particularly in proteomics . As research in this field continues to advance, it’s possible that new applications for 4-Ethoxy-3-fluoroaniline hydrochloride will be discovered.

properties

IUPAC Name

4-ethoxy-3-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-2-11-8-4-3-6(10)5-7(8)9;/h3-5H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIZUHSWTLZVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-fluoroaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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